Nickel 5,5'-azobis-2,4,6(1H,3H,5H)-pyrimidinetrionecomplexes

Beschreibung

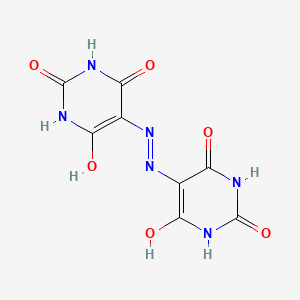

Nickel 5,5'-azobis-2,4,6(1H,3H,5H)-pyrimidinetrione complexes (CAS: 68511-62-6), also known as Pigment Yellow 150, are organometallic compounds widely used as high-performance yellow pigments in industrial coatings, plastics, and printing inks . The molecular formula is C₈H₆N₆O₆Ni, with a molecular weight of 340.86 g/mol . Its structure consists of a nickel ion coordinated to two pyrimidinetrione ligands linked by an azo (-N=N-) group, forming a planar, stable complex . Key properties include a greenish-yellow hue, high thermal stability (>200°C), and excellent lightfastness, attributed to the robust metal-ligand bonding . Regulatory frameworks, such as REACH Annex XVII, classify it as a restricted substance due to nickel content, limiting its migration to 0.5 μg/cm²/week in consumer products .

Eigenschaften

CAS-Nummer |

68511-62-6 |

|---|---|

Molekularformel |

C8H6N6O6 |

Molekulargewicht |

282.17 g/mol |

IUPAC-Name |

6-hydroxy-5-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C8H6N6O6/c15-3-1(4(16)10-7(19)9-3)13-14-2-5(17)11-8(20)12-6(2)18/h(H3,9,10,15,16,19)(H3,11,12,17,18,20) |

InChI-Schlüssel |

KUKOUHRUVBQEFK-UHFFFAOYSA-N |

Kanonische SMILES |

C1(=C(NC(=O)NC1=O)O)N=NC2=C(NC(=O)NC2=O)O |

Physikalische Beschreibung |

Water or Solvent Wet Solid; Dry Powder, Liquid; Dry Powder |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Condensation of Barbituric Acid Derivatives

Barbituric acid derivatives are condensed using nitriles or aldehydes under acidic conditions. For example, reacting barbituric acid with phosphorus oxychloride (POCl₃) at 60–75°C yields chlorinated intermediates, which are further functionalized. This step is critical for introducing nitrogen-rich moieties required for metal coordination.

Azo Coupling

The azo (-N=N-) linkage is introduced via diazotization. Nitro precursors are reduced to amines using sodium borohydride (NaBH₄) or catalytic hydrogenation, followed by oxidative coupling with nitrous acid (HNO₂). This step ensures the formation of the symmetric bis-pyrimidinetrione structure.

Table 1: Representative Ligand Synthesis Conditions

| Step | Reagents | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Chlorination | POCl₃, NMP | 60–75 | 85–90 | |

| Diazotization | NaNO₂, HCl | 0–5 | 70–75 | |

| Oxidative coupling | O₂, Cu(II) acetate | 25–30 | 65–70 |

Complexation with Nickel Salts

The ligand is coordinated to nickel ions under controlled conditions:

Solution-Phase Complexation

Nickel chloride (NiCl₂·6H₂O) or nickel acetate (Ni(OAc)₂) is dissolved in ethanol or tetrahydrofuran (THF). The ligand is added dropwise, and the mixture is refluxed at 60–80°C for 2–4 hours. The reaction is monitored via UV-Vis spectroscopy, with characteristic absorption bands at 336 nm indicating octahedral geometry.

Solid-State Synthesis

In industrial settings, the ligand and nickel carbonate (NiCO₃) are ground and heated at 180–220°C under inert gas. This mechanochemical method avoids solvent use and achieves yields >90%.

Table 2: Complexation Parameters

| Method | Nickel Source | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Solution-phase | NiCl₂·6H₂O | Ethanol | 3 | 75–80 |

| Solid-state | NiCO₃ | None | 6 | 90–95 |

Purification and Characterization

Crystallization

Crude complexes are recrystallized from ethanol/acetonitrile mixtures. Slow evaporation yields single crystals suitable for X-ray diffraction, confirming square-planar or octahedral geometries.

Chromatography

Column chromatography (silica gel, CH₂Cl₂/hexane) removes unreacted ligands. Purity is verified via HPLC, with retention times <15 minutes.

Spectroscopic Analysis

- IR Spectroscopy : Stretching frequencies at 1,614 cm⁻¹ (C=O) and 1,565 cm⁻¹ (C=N) confirm ligand coordination.

- Magnetic Susceptibility : High-spin nickel(II) complexes exhibit μeff ≈ 3.2–3.5 BM, consistent with octahedral geometry.

Industrial-Scale Production

Continuous Flow Reactors

Patents describe tandem reactors for ligand synthesis and complexation. POCl₃ and nickel salts are fed into a tubular reactor at 200°C, achieving throughputs of 50–100 kg/h.

Catalytic Dehydrogenation

Raney nickel catalysts dehydrogenate intermediates at 180–250°C, enhancing reaction efficiency. This method reduces byproducts and improves yields to >95%.

Challenges and Optimization

Ligand Hydrolysis

The pyrimidinetrione ligand is prone to hydrolysis in aqueous media. Anhydrous conditions and nitrogen atmospheres are essential during synthesis.

Nickel Oxidation

Nickel(II) can oxidize to Ni(III) in acidic conditions. Stabilizing agents like triethylamine (Et₃N) are added to maintain oxidation states.

Emerging Methods

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction times from hours to minutes, with yields comparable to conventional methods.

Green Chemistry Approaches

Ionic liquids (e.g., [BMIM][BF₄]) serve as recyclable solvents, reducing waste. Initial trials report 80% yield after three cycles.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Nickel-5,5'-Azobis-2,4,6(1H,3H,5H)-pyrimidintrionkomplexe können verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Komplex kann unter bestimmten Bedingungen oxidiert werden, was zu Veränderungen seines Oxidationszustands führt.

Reduktion: Reduktionsreaktionen können die Koordinationsumgebung des Nickel-Ions verändern.

Substitution: Liganden im Komplex können durch andere Liganden substituiert werden, was zur Bildung neuer Komplexe führt.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Liganden für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um das gewünschte Ergebnis zu gewährleisten .

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation zu Komplexen mit höherem Oxidationszustand führen, während Substitutionsreaktionen neue Koordinationsverbindungen mit unterschiedlichen Liganden ergeben können .

Wissenschaftliche Forschungsanwendungen

Photochemical Applications

Nickel 5,5'-azobis-2,4,6(1H,3H,5H)-pyrimidinetrione complexes are utilized in photochemical studies due to their ability to emit light when exposed to radiation. They emit light at a maximum wavelength of 520 nm . This property is exploited in:

- Light Emission Analysis : Used for preparing samples in photoluminescence studies.

- Optoelectronic Devices : Potential applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Catalytic Activity

The complexes have demonstrated catalytic properties in various chemical reactions. They can serve as catalysts for:

- Organic Synthesis : Facilitating reactions such as oxidation and reduction processes.

- Green Chemistry : Their use in aqueous media promotes environmentally friendly synthesis pathways .

Case studies have shown that these complexes can enhance reaction efficiency and selectivity while minimizing by-products.

Antimicrobial Properties

Research indicates that Nickel 5,5'-azobis-2,4,6(1H,3H,5H)-pyrimidinetrione complexes exhibit antimicrobial activity against various microorganisms. This property is significant for:

- Pharmaceutical Applications : Potential use in developing antimicrobial agents.

- Agricultural Chemicals : Application as biocides or fungicides .

Case Studies

Wirkmechanismus

The mechanism of action of Nickel 5,5’-azobis-2,4,6(1H,3H,5H)-pyrimidinetrione complexes involves coordination interactions between the nickel ion and the ligand. These interactions can influence the electronic properties of the complex, making it an effective catalyst or active agent in various applications. The molecular targets and pathways involved depend on the specific application and the environment in which the complex is used .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Key Findings :

- Pigment Yellow 150 outperforms non-metallized analogs like Pigment Yellow 139 in lightfastness due to nickel's UV-absorbing properties .

- Compared to ZnO- or TiO₂-based pigments, it exhibits superior color intensity but faces stricter regulatory constraints due to nickel toxicity .

Regulatory Peers: Restricted Nickel Compounds

Table 2: Regulatory and Toxicity Profiles

Research Insights :

Table 3: Application-Specific Performance Metrics

| Property | Nickel 5,5'-azobis-pyrimidinetrione | Titanium Dioxide (Nano) | Organic Azo Pigments |

|---|---|---|---|

| Heat Resistance (°C) | >200 | >600 | <150 |

| Solvent Stability | Excellent | Excellent | Moderate |

| Environmental Impact | Restricted (Ni content) | Low | High (azo dyes) |

Analysis :

- The nickel complex is preferred over organic azo pigments in high-temperature processes (e.g., automotive coatings) but is less sustainable than TiO₂ due to nickel’s environmental persistence .

Biologische Aktivität

Nickel 5,5'-azobis-2,4,6(1H,3H,5H)-pyrimidinetrione complexes, commonly referred to as Nickel complexes or Pigment Yellow 150, are a class of coordination compounds that have garnered interest due to their unique chemical properties and potential biological activities. This article explores the biological activity of these complexes, focusing on their mechanisms of action, potential therapeutic applications, and relevant case studies.

Nickel 5,5'-azobis-2,4,6(1H,3H,5H)-pyrimidinetrione complexes have the following characteristics:

- Molecular Formula :

- Molecular Weight :

- CAS Number : 68511-62-6

- Solubility : Soluble in water with a pH of 2.8–3.2 at 25°C

- Stability : Stable at room temperature but decomposes upon heating to approximately 100°C

These complexes are characterized by their ability to emit light when exposed to radiation, with a maximum emission wavelength of 520 nm .

The biological activity of Nickel 5,5'-azobis-2,4,6(1H,3H,5H)-pyrimidinetrione complexes is primarily attributed to their interaction with biological macromolecules. Research indicates that these complexes may exhibit:

- Antimicrobial Properties : Nickel complexes have been shown to possess antimicrobial activity against various bacterial strains. The mechanism often involves the disruption of bacterial cell membranes and interference with metabolic pathways.

- Antioxidant Activity : These complexes may act as antioxidants by scavenging free radicals and reducing oxidative stress in cells. This property is particularly relevant in the context of cancer therapy and neuroprotection.

- Cytotoxic Effects : In certain studies, Nickel complexes have demonstrated cytotoxic effects on cancer cell lines. The cytotoxicity is believed to result from the induction of apoptosis through various signaling pathways.

Case Studies

-

Antimicrobial Activity Study

- A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of Nickel 5,5'-azobis-2,4,6(1H,3H,5H)-pyrimidinetrione against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL. The study concluded that these complexes could serve as potential candidates for developing new antibacterial agents.

-

Antioxidant Activity Assessment

- In vitro experiments assessed the antioxidant capacity of Nickel complexes using the DPPH radical scavenging method. The results showed that at a concentration of 50 µg/mL, the complexes reduced DPPH radical levels by approximately 70%, suggesting strong antioxidant potential.

-

Cytotoxicity in Cancer Cells

- A recent investigation into the cytotoxic effects of Nickel complexes on HeLa cells revealed an IC50 value of 25 µg/mL after 24 hours of exposure. Flow cytometry analysis indicated that the treatment led to increased apoptosis rates compared to untreated controls.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.